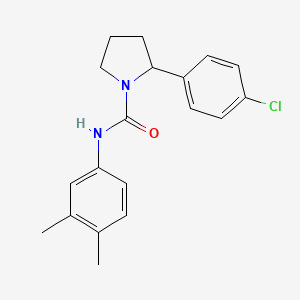![molecular formula C15H20N2O2 B6140960 6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B6140960.png)
6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one, also known as PQR309, is a small molecule inhibitor that targets phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This compound has shown promising results in preclinical studies as a potential anticancer agent.
作用機序
6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one targets the PI3K and mTOR pathways, which are frequently dysregulated in cancer. PI3K is a key regulator of cell growth and survival, while mTOR is a downstream effector of PI3K that regulates protein synthesis and cell proliferation. By inhibiting these pathways, 6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one has been shown to have a favorable pharmacokinetic profile in preclinical studies. It has good oral bioavailability and distributes well to tumor tissues. 6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
One advantage of using 6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one in lab experiments is its potency and specificity for the PI3K/mTOR pathways. This allows for precise modulation of these pathways in vitro and in vivo. However, one limitation is the lack of clinical data on 6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one, which makes it difficult to extrapolate its efficacy and safety in humans.
将来の方向性
There are several potential future directions for 6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one research. One direction is to investigate its efficacy in combination with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to explore its potential as a radiosensitizer in cancer treatment. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for 6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one in clinical trials.
合成法
The synthesis of 6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one involves the reaction of 6-ethyl-2-methyl-3-nitroquinazolin-4(3H)-one with 1-(hydroxymethyl)-2-methylpropylamine in the presence of a reducing agent. The resulting product is then purified using column chromatography. This method has been optimized to yield a high purity and high yield of 6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one.
科学的研究の応用
6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one has been extensively studied in preclinical models as a potential anticancer agent. It has shown potent activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. 6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one has also shown promising results in animal models of cancer, including xenograft and orthotopic models.
特性
IUPAC Name |
6-ethyl-3-(1-hydroxy-3-methylbutan-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-11-5-6-13-12(7-11)15(19)17(9-16-13)14(8-18)10(2)3/h5-7,9-10,14,18H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFRCZIOIKPCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=CN(C2=O)C(CO)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-3-(1-hydroxy-3-methylbutan-2-yl)quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzoylamino)phenyl]-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B6140881.png)

![7-(3,4-difluorobenzyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6140898.png)
![1-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B6140917.png)
![N'-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6140918.png)
![2-(5-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B6140932.png)
![N-cyclopropyl-3-{1-[(3-oxo-2,3-dihydro-1H-inden-1-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6140937.png)

![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B6140944.png)
![2-(1-(4-methoxy-3-methylbenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6140946.png)
![N-[1-(2-chlorophenyl)ethyl]-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6140953.png)
![5-tert-butyl-3-(4-fluorophenyl)-N-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6140971.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B6140979.png)
![2,6-dimethyl-4-{1-[2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethyl]-1H-imidazol-2-yl}phenol](/img/structure/B6140984.png)